4-Fluoro-3-nitrobenzonitrile

Overview

Description

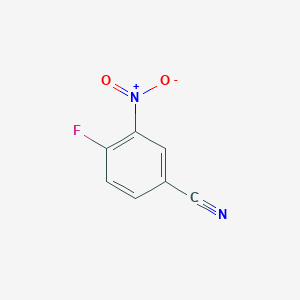

4-Fluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H3FN2O2. It is characterized by the presence of fluorine, nitro, and cyano functional groups. This compound is typically a pale yellow to yellow crystalline powder and is used as an intermediate in the synthesis of pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Fluoro-3-nitrobenzonitrile involves the nitration of 4-fluorobenzonitrile. The reaction is typically carried out by adding 4-fluorobenzonitrile to a mixture of concentrated sulfuric acid and potassium nitrate at 0°C. The reaction mixture is stirred for 20 minutes, and the product is isolated by passing the mixture through a column of silica gel and washing with methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-Fluoro-3-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

4-Fluoro-3-nitrobenzonitrile is primarily utilized as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential in developing anti-cancer and anti-inflammatory drugs . The compound's unique chemical structure allows for modifications that enhance biological activity, making it a valuable asset in drug discovery processes.

Case Study:

A study demonstrated the synthesis of 3-amino-4-fluorobenzonitrile from this compound using iron powder in an acidic medium, yielding a product with a high purity of 91% . This reaction exemplifies how this compound serves as a precursor for biologically active compounds.

Agricultural Chemicals

Use in Agrochemicals:

The compound is also significant in the formulation of agrochemicals, including pesticides and herbicides. Its application contributes to enhanced crop protection and yield, addressing the increasing demand for sustainable agricultural practices .

Data Table: Agrochemical Applications

| Agrochemical Type | Application | Effectiveness |

|---|---|---|

| Pesticides | Insect control | High efficacy against specific pests |

| Herbicides | Weed management | Improved crop yield and health |

Material Science

Development of Advanced Materials:

In material science, this compound is explored for its potential in creating advanced materials such as polymers and coatings. The unique properties of this compound allow it to be incorporated into materials that require specific chemical characteristics .

Case Study:

Research has shown that incorporating this compound into polymer matrices enhances thermal stability and chemical resistance, making it suitable for industrial applications where durability is critical.

Analytical Chemistry

Standard Reference Material:

The compound serves as a standard reference material in analytical chemistry. It aids in the calibration and validation of testing procedures, ensuring accuracy in various analytical methods .

Data Table: Analytical Applications

| Analytical Method | Use of this compound |

|---|---|

| HPLC | Calibration standard |

| NMR | Reference for chemical structure elucidation |

Research in Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound acts as a valuable building block, facilitating the creation of more complex molecules . Its reactivity allows chemists to employ it in various synthetic pathways.

Case Study:

A synthesis route involving this compound led to the formation of novel heterocyclic compounds with promising biological activities. This highlights its utility in expanding the chemical library available for drug development.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrobenzonitrile is primarily related to its functional groups. The nitro group can participate in redox reactions, while the cyano group can act as an electrophile in nucleophilic substitution reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

4-Fluoro-3-aminobenzonitrile: Similar structure but with an amino group instead of a nitro group.

4-Fluoro-3-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a cyano group.

2-Fluoro-5-nitrobenzonitrile: Similar structure but with the nitro and fluorine groups in different positions

Uniqueness

4-Fluoro-3-nitrobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties.

Biological Activity

4-Fluoro-3-nitrobenzonitrile, a compound with the CAS number 1009-35-4, has garnered attention in various fields of biological and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential applications in drug development.

- Molecular Formula : CHFNO

- Molecular Weight : 166.11 g/mol

- Density : 1.4 ± 0.1 g/cm³

- Melting Point : 90.5 - 91.5 °C

- Boiling Point : 277.6 °C at 760 mmHg

- Log P (octanol-water partition coefficient) : Approximately 1.08 to 2.03, indicating moderate lipophilicity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and viruses. Notably, it has shown effectiveness against:

- Bacterial Infections : The compound is noted for its activity against several strains of bacteria, potentially functioning as an antibiotic or a precursor in antibiotic synthesis.

- Viral Infections : It has been implicated in studies targeting viruses such as HIV and influenza, suggesting its role in antiviral drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain cytochrome P450 enzymes (notably CYP1A2), which are crucial for drug metabolism and detoxification processes in the liver .

- Cell Cycle Regulation : It has been associated with effects on cell cycle progression and apoptosis, indicating potential applications in cancer therapy .

Effects on Signaling Pathways

Research indicates that this compound influences several key signaling pathways:

- MAPK/ERK Pathway : This pathway is vital for cell proliferation and differentiation; modulation by this compound may lead to altered cellular responses.

- NF-κB Pathway : Involvement in this pathway suggests potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antiviral Activity Study :

- A study demonstrated that derivatives of this compound showed significant inhibition of viral replication in vitro, particularly against HIV and HSV.

- The mechanism was linked to the disruption of viral entry into host cells.

-

Cancer Cell Line Testing :

- Research involving various cancer cell lines indicated that this compound induces apoptosis through caspase activation.

- The compound was effective in reducing cell viability in breast cancer and leukemia models.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 166.11 g/mol |

| Melting Point | 90.5 - 91.5 °C |

| Boiling Point | 277.6 °C |

| Density | 1.4 ± 0.1 g/cm³ |

| Log P | 1.08 - 2.03 |

| CYP Enzyme Inhibition | CYP1A2 (Yes), others (No) |

| BBB Permeability | Yes |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing 4-fluoro-3-nitrobenzonitrile, and how should data be interpreted?

- Methodological Answer : Use a combination of FT-IR (to identify nitrile and nitro stretching vibrations at ~2230 cm⁻¹ and ~1520 cm⁻¹, respectively) and NMR spectroscopy. In <sup>19</sup>F NMR, the fluorine atom typically shows a singlet near -110 ppm due to electron-withdrawing nitro and nitrile groups. <sup>1</sup>H NMR should reveal aromatic protons with splitting patterns influenced by substituents (e.g., para-fluorine coupling). UV-Vis spectroscopy can monitor electronic transitions for reactivity studies. Computational tools like Gaussian or ORCA can simulate spectra to validate experimental data .

Q. How can the synthesis of this compound be optimized for high yield and purity?

- Methodological Answer : Start with 4-fluorobenzonitrile and employ nitration using a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C to minimize over-nitration. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 4:1). Purify via column chromatography or recrystallization from ethanol. Yield optimization (typically 70–85%) requires precise temperature control and stoichiometric excess of nitrating agents. Impurities like dinitro derivatives can be identified via HPLC-MS .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) due to its corrosive and irritant properties. Work in a fume hood to avoid inhalation of dust. Store in a sealed container at room temperature in a dry, dark environment. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How do the electron-withdrawing groups (nitro and nitrile) influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group at the meta position and nitrile at the para position activate the ring for NAS by withdrawing electron density, directing incoming nucleophiles to the ortho and para positions relative to fluorine. Kinetic studies using varying nucleophiles (e.g., hydroxide, amines) under controlled pH and temperature can quantify reactivity. Computational Fukui indices predict electrophilic regions, validated by experimental product distributions .

Q. What computational strategies are recommended to predict the reaction pathways of this compound in drug discovery intermediates?

- Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets to model transition states and intermediates. Use Natural Bond Orbital (NBO) analysis to assess charge distribution and intramolecular interactions. Molecular docking studies (AutoDock Vina) can screen bioactivity against target enzymes, leveraging fluorine’s role in enhancing binding affinity and metabolic stability .

Q. How does this compound compare to its chloro and bromo analogs in cross-coupling reactions?

- Methodological Answer : Compare catalytic efficiency in Suzuki-Miyaura couplings using Pd(PPh₃)₄. Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance but may lower reaction rates compared to bulkier halogens. Analyze yields and byproducts via GC-MS. Substituent effects on Hammett σ constants correlate with reaction kinetics, with nitro/nitrile groups amplifying electronic effects .

Q. What are the challenges in interpreting contradictory spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in <sup>13</sup>C NMR shifts (e.g., nitrile carbon at ~115 ppm vs. 120 ppm) may arise from solvent polarity or hydrogen bonding. Use deuterated DMSO or CDCl₃ for consistency. For conflicting mass spectrometry results, employ high-resolution MS (HRMS) to distinguish isotopic patterns. Cross-validate with X-ray crystallography when single crystals are obtainable .

Properties

IUPAC Name |

4-fluoro-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOWKPGBAZVHOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379153 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009-35-4 | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.